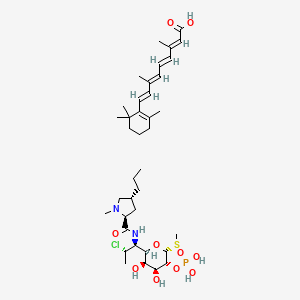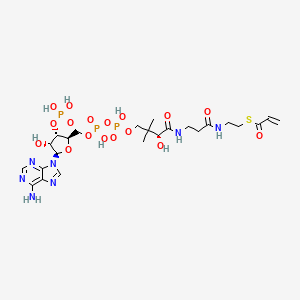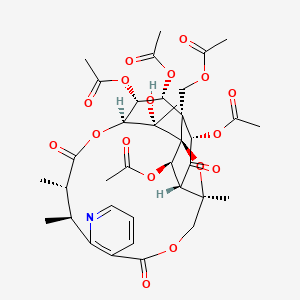![molecular formula C6H5N3 B1242154 Imidazo[1,2-c]pirimidina CAS No. 274-78-2](/img/structure/B1242154.png)
Imidazo[1,2-c]pirimidina
Descripción general
Descripción
Imidazo[1,2-c]pyrimidine is an imidazopyrimidine, a mancude organic heterobicyclic parent and a polycyclic heteroarene.
Aplicaciones Científicas De Investigación
Química Medicinal
Imidazo[1,2-c]pirimidina es reconocido como un andamiaje de "prejuicio de fármaco" debido a su amplia gama de aplicaciones en química medicinal . Juega un papel importante en el repertorio actual de químicos medicinales debido a su capacidad potencial para modular las propiedades fisicoquímicas .
Actividad Antitumoral
This compound y sus derivados se utilizan comúnmente como fármacos anticancerígenos . Por ejemplo, el compuesto imidazopiridina-guanilhidrazona tiene una actividad anticancerígena eficaz en varias líneas celulares de cáncer humano .
Propiedades Antibacterianas y Antivirales
Estos compuestos también se utilizan como fármacos antibacterianos y antivirales . Se ha encontrado que tienen propiedades antimicrobianas y antivirales .
Fármacos Antiinflamatorios
This compound se utiliza en la producción de fármacos antiinflamatorios . Tiene propiedades antiinflamatorias .
Ciencia de los Materiales
Esta parte también es útil en la ciencia de los materiales debido a su carácter estructural . Tiene un gran potencial en varias áreas de investigación, desde la ciencia de los materiales hasta el campo farmacéutico .
Dispositivos Optoelectrónicos
This compound se ha reportado en diferentes aplicaciones tecnológicas, como dispositivos optoelectrónicos .
Sensores
Se ha utilizado en el desarrollo de sensores .
Emisores para Microscopía Confocal e Imágenes
This compound se ha utilizado como emisores para microscopía confocal e imágenes .
Safety and Hazards
Imidazo[1,2-c]pyrimidine is classified under GHS07 for safety . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Direcciones Futuras
Imidazo[1,2-a]pyrimidine derivatives have shown potential in various applications. They have been found to exhibit significant pharmacological potential in a broad range of applications, including anticancer, anti-inflammatory, acetylcholinesterase inhibitory, anti-rheumatic, neurodegenerative diseases, antimicrobial, antibacterial, and antifungal properties . Future research could focus on developing new imidazo[1,2-a]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity .
Mecanismo De Acción
Target of Action
Imidazo[1,2-c]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It also shows potential as a covalent anticancer agent . The primary targets of Imidazo[1,2-c]pyrimidine are the kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei .
Mode of Action
The mode of action of Imidazo[1,2-c]pyrimidine varies depending on the disease it targets. In the case of tuberculosis, it acts as an anti-infective agent . For cancer, it acts as a covalent inhibitor . The compound interacts with its targets, causing changes that inhibit the growth of the disease-causing organisms or cells .
Biochemical Pathways
Imidazo[1,2-c]pyrimidine affects various biochemical pathways. In yeast and human cells, it targets essential, conserved cellular processes . In the case of tuberculosis, it exhibits significant activity against the disease by affecting the biochemical pathways of the tuberculosis bacteria .
Pharmacokinetics
The pharmacokinetic properties of Imidazo[1,2-c]pyrimidine contribute to its bioavailability. Based on promising in vitro activity, cytotoxicity, metabolic stability, and protein binding properties, the Imidazo[1,2-c]pyrimidine derivative was selected for in vivo follow-up studies .
Result of Action
The result of Imidazo[1,2-c]pyrimidine’s action is the inhibition of the growth of the targeted organisms or cells. For instance, it has shown selective activity potential against kinetoplastid parasites . In cancer treatment, it has shown potential as a potent anticancer agent .
Análisis Bioquímico
Biochemical Properties
Imidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[1,2-c]pyrimidine derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, imidazo[1,2-c]pyrimidine can bind to DNA and RNA, affecting their stability and function . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
Imidazo[1,2-c]pyrimidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, imidazo[1,2-c]pyrimidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of imidazo[1,2-c]pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, imidazo[1,2-c]pyrimidine derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . Additionally, imidazo[1,2-c]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-c]pyrimidine can change over time. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term experiments . Degradation products may form over extended periods, potentially affecting its activity and function . Long-term studies have also revealed that imidazo[1,2-c]pyrimidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of imidazo[1,2-c]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of viral load . At higher doses, imidazo[1,2-c]pyrimidine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Imidazo[1,2-c]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, imidazo[1,2-c]pyrimidine can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of imidazo[1,2-c]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, imidazo[1,2-c]pyrimidine can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
Imidazo[1,2-c]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of imidazo[1,2-c]pyrimidine can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQQQGKMHENOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429541 | |
| Record name | imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-78-2 | |
| Record name | Imidazo[1,2-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the therapeutic areas where Imidazo[1,2-c]pyrimidine derivatives have shown potential?
A1: Research indicates that Imidazo[1,2-c]pyrimidine derivatives have demonstrated potential in several therapeutic areas, including:
- Antiplatelet Aggregation: Numerous studies highlight the synthesis and evaluation of Imidazo[1,2-c]pyrimidines as potential antiplatelet agents. [, , , , , ]
- Anti-tumor Activity: Certain Imidazo[1,2-c]pyrimidine derivatives have shown promising antitumor activity in vitro. [, , ]
- Antiviral Activity: Studies have explored the antiviral properties of Imidazo[1,2-c]pyrimidine derivatives, particularly against the BK polyomavirus (BKV). []
- Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties associated with some Imidazo[1,2-c]pyrimidine derivatives. [, ]
- Antidepressant Activity: Some studies have investigated the potential of Imidazo[1,2-c]pyrimidines as antidepressants. [, ]
Q2: How does the structure of Imidazo[1,2-c]pyrimidine influence its biological activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Imidazo[1,2-c]pyrimidine scaffold affect its biological activity. For instance, research has shown:
- Substituents on the Imidazo[1,2-c]pyrimidine core can significantly influence antitumor activity, particularly the nature of amine fragments at specific positions. []
- The presence of acidic or non-acidic moieties on the heterocyclic system can impact anti-inflammatory activity. []
- The length of the chain connecting the Imidazo[1,2-c]pyrimidine ring to a cyanoguanidine group can significantly affect H2-antagonistic activity. []
Q3: Can you provide examples of specific Imidazo[1,2-c]pyrimidine derivatives and their reported activities?
A3: Certainly, here are a few examples:
- 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one and 9-(methylsulfonyl)-7-propyl-2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one demonstrated potent antiviral activity against BKV. []
- Several 2,4-disubstituted 5,6-dihydro[1]benzoxepino[5,4-d]pyrimidines and 12-substituted 1,2,4,5-tetrahydro[1]benzoxepino[4,5-e]imidazo[1,2-c]pyrimidines exhibited promising antiplatelet activity, surpassing the potency of aspirin. []
- Derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines showed pronounced antitumor activity, with variations in activity linked to the nature of the amine substituents. []
Q4: What are the common synthetic approaches for preparing Imidazo[1,2-c]pyrimidines?
A4: The synthesis of Imidazo[1,2-c]pyrimidines can be achieved through various methods. Some commonly employed strategies include:
- Condensation reactions of appropriately substituted pyrimidines with alpha-halo ketones or aldehydes. [, , , ]
- Cyclization reactions involving suitably functionalized precursors, such as amino pyrimidines and chloroacetaldehyde. [, ]
- Multi-step synthetic routes utilizing building blocks like N-[bis(methylthio)methylene]glycine ethyl ester and 2-aminofuran-3-carbonitriles. []
- Heterocyclization reactions of functionalized heterocumulenes with suitable binucleophiles. []
- Copper-catalyzed C-N coupling reactions followed by cyclization and oxidation, especially for generating Imidazo[1,2-c]pyrimidine-diones. []
Q5: Have any studies investigated the binding interactions of Imidazo[1,2-c]pyrimidines with specific biological targets?
A5: Yes, certain studies have delved into the binding interactions of Imidazo[1,2-c]pyrimidines with specific targets:
- [3H]BQ-123, an ET(A)-selective antagonist radioligand, was used to characterize endothelin ET(A) receptors in a study involving Imidazo[1,2-c]pyrimidine derivatives. []
- Docking analysis was employed to study the interactions of pyridothieno[3,2-d]pyrimidin-8-amines with their potential biological targets, providing insights into their potential antitumor activity. []
- X-ray crystallography revealed the binding mode of an (R)-2-(4-chlorophenyl)-8-(piperidin-3-ylamino)imidazo[1,2-c]pyrimidine-5-carboxamide derivative to the human checkpoint kinase 1 (Chk1) kinase domain. []
Q6: Are there any computational chemistry studies focusing on Imidazo[1,2-c]pyrimidines?
A6: Computational chemistry plays a significant role in understanding the properties and behavior of Imidazo[1,2-c]pyrimidines:
- Quantum-chemical calculations, such as the Pariser-Parr-Pople (PPP) and PM3 methods, have been employed to study the tautomeric and ionic forms of Imidazo[1,2-c]pyrimidine derivatives. [, ]
- Density functional theory (DFT) calculations have been used to investigate the mechanism of formation of Imidazo[1,2-c]pyrimidines via intramolecular Michael addition. []
- Docking studies are often used to predict the binding modes and affinities of Imidazo[1,2-c]pyrimidine derivatives with various biological targets, aiding in the design of more potent and selective compounds. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
